molecular formula C13H22N4O3S B215192 4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine

4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine

Katalognummer: B215192
Molekulargewicht: 314.41 g/mol
InChI-Schlüssel: PKPWQONQZUMHLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine is a chemical compound with a complex structure that includes a pyridine ring, a sulfonyl group, and a urea moiety

Eigenschaften

Molekularformel

C13H22N4O3S

Molekulargewicht

314.41 g/mol

IUPAC-Name

1-[4-(butylamino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea

InChI

InChI=1S/C13H22N4O3S/c1-4-5-7-15-11-6-8-14-9-12(11)21(19,20)17-13(18)16-10(2)3/h6,8-10H,4-5,7H2,1-3H3,(H,14,15)(H2,16,17,18)

InChI-Schlüssel

PKPWQONQZUMHLK-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C=NC=C1)S(=O)(=O)NC(=O)NC(C)C

Kanonische SMILES

CCCCNC1=C(C=NC=C1)S(=O)(=O)NC(=O)NC(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The synthetic route may include:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Butylamino Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a butylamino group, often using butylamine as a reagent.

    Urea Formation: The final step involves the reaction of the sulfonylated pyridine derivative with isopropyl isocyanate to form the urea moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Wissenschaftliche Forschungsanwendungen

4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonylurea derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the urea moiety can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine can be compared with other sulfonylurea derivatives, such as:

    Tolbutamide: A first-generation sulfonylurea used in the treatment of diabetes.

    Glibenclamide: A second-generation sulfonylurea with higher potency.

    Glipizide: Another second-generation sulfonylurea with a different pharmacokinetic profile.

The uniqueness of 4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine lies in its specific structural features, which may confer distinct biological activities and applications compared to other sulfonylureas.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.